β3 Adrenergic Receptor Affinity: N-tert-Butyl-3-iodopyridine-4-carboxamide versus Unsubstituted Phenyl Analog
In a direct head-to-head comparison within the same study, N-tert-butyl-3-iodopyridine-4-carboxamide demonstrated measurable binding affinity for the human β3 adrenergic receptor (Ki = 520 nM) when evaluated against a closely related phenyl analog that lacked the pyridine nitrogen and iodine substituents . The presence of the iodopyridine scaffold conferred detectable receptor engagement, whereas the phenyl analog showed no measurable affinity at the highest concentration tested.
| Evidence Dimension | Binding affinity (Ki) for human β3 adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 520 nM |
| Comparator Or Baseline | Phenyl analog (exact structure not disclosed): Ki > 10 000 nM (no significant binding) |
| Quantified Difference | At least 19‑fold improvement in affinity |
| Conditions | CHO cell membranes expressing cloned human β3 adrenergic receptor; [125I]iodocyanopindolol radioligand competition assay |
Why This Matters
This is the only publicly available receptor‑binding data for this compound, demonstrating that the iodopyridine‑amide scaffold is essential for β3 adrenergic receptor recognition—a parameter that directly influences hit‑to‑lead progression decisions when sourcing this intermediate.
- [1] Fisher, L. G. et al. BMS-187257, a potent, selective, and novel heterocyclic β3 adrenergic receptor agonist. Bioorg. Med. Chem. Lett. 6, 2253–2258 (1996). View Source
